1,2-Ethanediol monoricinoleate
Overview
Description
Polyoxyethylene (600) monoricinoleate, also known as peg-12 monoricinoleate, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Polyoxyethylene (600) monoricinoleate is considered to be a practically insoluble (in water) and relatively neutral molecule. Polyoxyethylene (600) monoricinoleate has been primarily detected in urine. Within the cell, polyoxyethylene (600) monoricinoleate is primarily located in the membrane (predicted from logP) and cytoplasm.
Polyoxyethylene (600) monoricinoleate is a fatty acid ester.
Scientific Research Applications
Quantum Dynamical Nature of Hydrogen Bonding
Research by Crittenden, Thompson, & Jordan (2005) investigated the quantum dynamical nature of hydrogen bonding in 1,2-ethanediol. They constructed potential energy surfaces using different ab initio theories and found weak hydrogen bonding in gas-phase ethanediol.
Catalyst in the Tin Mediated Benzoylation of Polyols
Fasoli et al. (2006) explored the monobenzoylation of 1-phenyl-1,2-ethanediol using tin reagents, demonstrating the catalytic nature of the reaction in their study.
Polymerization Initiators
Kricheldorf, Lee, & Bush (1996) prepared initiators from dibutyltin oxide and 1,2-ethanediol for the polymerization of lactides. Their research focused on the molecular weights and reaction mechanisms involved.
Bioreduction in Chemical Industries
Cui et al. (2017) found that carbonyl reductases can efficiently convert 2-hydroxyacetophenone to optically pure 1-phenyl-1,2-ethanediol, offering a practical method for its preparation in the pharmaceutical industry, as detailed in their study.
Conformational Isomers in Liquid State
Ghanghas, Jindal, & Vasudevan (2018) distinguished intra- and intermolecular interactions in liquid 1,2-ethanediol using NMR and ab initio molecular dynamics. Their research revealed insights into the conformational isomers of 1,2-ethanediol.
Biodiesel Fuel Surrogate Studies
Verevkin et al. (2009) conducted thermochemical and ab initio studies of 1,2-ethanediol acetates as biodiesel fuel surrogates. They obtained new thermochemical data and improved group contribution methodology for predicting thermodynamic properties relevant to biodiesel, as described in their paper.
Mass Spectrometric Analysis of Diol Esters
Baumann, Seufert, Hayes, & Holman (1969) analyzed synthetic long-chain monoesters and diesters of 1,2-ethanediol by mass spectrometry, providing significant insights into the fragmentation patterns of these compounds in their research.
Chirality in Diol Dimerization
Hartwig & Suhm (2019) studied the chirality aspects in the dimerization of vicinal diols like 1,2-ethanediol, showing preferential formation of S4-symmetric structures with cyclic hydrogen bonds. Their study contributes to the understanding of molecular interactions in diols.
Molecular Spectroscopy of Diols
Bossa et al. (2014) conducted laboratory spectroscopy of 1,2-propanediol at millimeter and submillimeter wavelengths, providing data that aids in identifying these molecules in molecular clouds. Their findings are crucial for studies in astrochemistry.
Cryopreservation Techniques Using Ethanediol
Ham, Townson, James, & Bianco (1981) improved cryopreservation techniques for Onchocerca microfilariae using ethanediol, demonstrating high viability rates post-cryopreservation. This technique, detailed in their paper, is useful for biological and medical research.
properties
IUPAC Name |
2-hydroxyethyl (Z,12R)-12-hydroxyoctadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O4/c1-2-3-4-11-14-19(22)15-12-9-7-5-6-8-10-13-16-20(23)24-18-17-21/h9,12,19,21-22H,2-8,10-11,13-18H2,1H3/b12-9-/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMXUUQMSMKFMH-UZRURVBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873890 | |
Record name | 1,2-Ethanediol monoricinoleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 9-Octadecenoic acid, 12-hydroxy-, 2-hydroxyethyl ester, (9Z,12R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,2-Ethanediol monoricinoleate | |
CAS RN |
106-17-2, 9004-97-1 | |
Record name | 2-Hydroxyethyl (9Z,12R)-12-hydroxy-9-octadecenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene glycol monoricinoleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avlinox | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Flexricin@ 15 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7394 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Octadecenoic acid, 12-hydroxy-, 2-hydroxyethyl ester, (9Z,12R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Ethanediol monoricinoleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80873890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyethyl ricinoleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.064 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Poly(oxy-1,2-ethanediyl), α-[(9Z,12R)-12-hydroxy-1-oxo-9-octadecen-1-yl]-ω-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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